molecular formula C4H6N2O2S B1368182 Thiazolidine, 2-(nitromethylene)- CAS No. 66357-40-2

Thiazolidine, 2-(nitromethylene)-

Cat. No. B1368182
CAS RN: 66357-40-2
M. Wt: 146.17 g/mol
InChI Key: IDEZECZCLMOIJN-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Thiazolidine, 2-(nitromethylene)-” is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 . It is a heterocyclic compound consisting of a five-membered C3NS ring .


Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “Thiazolidine, 2-(nitromethylene)-” has been systematically characterized using 1D and 2D NMR spectroscopic analyses . The structure of the thiazolidine ring was confirmed with the purified product .


Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .


Physical And Chemical Properties Analysis

“Thiazolidine, 2-(nitromethylene)-” is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 . It is a heterocyclic compound consisting of a five-membered C3NS ring .

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
    • They behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates .
    • The presence of sulfur at the first position and nitrogen at the third position enhances their pharmacological properties .
    • They are used as vehicles in the synthesis of valuable organic combinations .
    • Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
  • Pharmacological Applications

    • Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
    • This diversity in the biological response makes it a highly prized moiety .
    • The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
    • The accessible clinical applications in various biological targets are critically reviewed .
  • Probe Design in Therapeutic Research

    • Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .
    • The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
    • The accessible clinical applications in various biological targets are critically reviewed .
    • These data provide useful information for designing next-generation drug candidates .
  • Development of Multifunctional Drugs

    • Developing multifunctional drugs and improving their activity should be a focus of research .
    • Thiazolidine derivatives can play a crucial role in this area due to their diverse therapeutic and pharmaceutical activity .
  • Fast Reaction Kinetics

    • Thiazolidine derivatives show fast reaction kinetics with 1,2-aminothiols and aldehydes .
    • Under physiological conditions, such a click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .
  • Green Synthesis

    • Thiazolidine derivatives have been synthesized using various green chemistry approaches .
    • These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
    • The advantages of green synthesis include atom economy, cleaner reaction profile, and catalyst recovery .
    • This approach helps scientists to probe and stimulate the study of these scaffolds .
  • Antitubercular Activity

    • Thiazolidine derivatives have shown potential in the treatment of tuberculosis .
    • They have been synthesized and tested for their antitubercular activity .
    • The specific methods of application, experimental procedures, and outcomes may vary depending on the specific research context .
  • Functionalized Thiazolo[3,2-a]pyridine Derivatives

    • Thiazolidine derivatives have been used in the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives .
    • The specific methods of application, experimental procedures, and outcomes may vary depending on the specific research context .

Safety And Hazards

“Thiazolidine, 2-(nitromethylene)-” is classified as an irritant. It is irritating to eyes, respiratory system, and skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety. Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

(2E)-2-(nitromethylidene)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEZECZCLMOIJN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C[N+](=O)[O-])N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS/C(=C/[N+](=O)[O-])/N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216581
Record name Thiazolidine, 2-(nitromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolidine, 2-(nitromethylene)-

CAS RN

66357-40-2
Record name Thiazolidine, 2-(nitromethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine, 2-(nitromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.